molecular formula C12H10ClN3O B11862475 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline CAS No. 61689-20-1

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline

Cat. No.: B11862475
CAS No.: 61689-20-1
M. Wt: 247.68 g/mol
InChI Key: WICHRYHFSBSIRA-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the family of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a chlorine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2-one with hydrazine hydrate to form the pyrazole ring. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methoxy group.

Properties

CAS No.

61689-20-1

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

6-chloro-4-methoxy-1-methylpyrazolo[3,4-b]quinoline

InChI

InChI=1S/C12H10ClN3O/c1-16-12-9(6-14-16)11(17-2)8-5-7(13)3-4-10(8)15-12/h3-6H,1-2H3

InChI Key

WICHRYHFSBSIRA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C=N1)OC

Origin of Product

United States

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